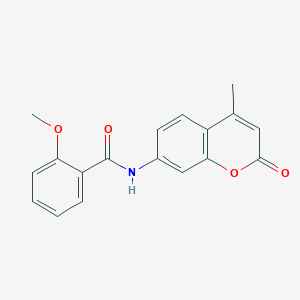

2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide involves complex organic reactions, including etherification, oximation, Beckmann rearrangement, and Ugi reactions. These processes often require the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structures (Chen et al., 2012) (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds features intricate hydrogen bonding and π-π interactions. For example, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide exhibits a centrosymmetric dimer formation due to intermolecular H-bonds and intramolecular π-π interactions, contributing to its stability (Anuradha et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide can be complex, involving interactions with phosphorus ylides, leading to the formation of various derivatives. These reactions underline the reactive versatility and potential for further chemical modification of such compounds (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

Physical properties of these compounds can be deduced from their crystal structures, including lattice constants and molecular geometries, as determined by X-ray diffraction analysis. Such studies provide insights into the solid-state characteristics and molecular arrangements critical for understanding their physical behavior (Anuradha et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of compounds like 2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, are influenced by their molecular structure, which includes functional groups and their arrangements. Detailed studies on their synthesis and molecular structure offer insights into their chemical behavior and potential interactions with other molecules (Chen et al., 2012) (Bezergiannidou‐Balouctsi et al., 1993).

Scientific Research Applications

Antibacterial Effects

Research on similar compounds, such as those synthesized from 4-hydroxy-chromen-2-one, has shown significant antibacterial activity. For instance, synthesized compounds like 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride and N-{3-[Diethoxy-(2-hydroxy-phenyl)-methyl]-2-oxo-2H-chromen-4-yl}-acetamide displayed high levels of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

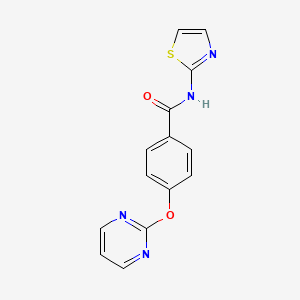

Antimicrobial Activity

Coumarin derivatives, such as those related to 2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, have been shown to possess antimicrobial properties. For example, thiazole substituted coumarins have been synthesized and demonstrated antibacterial and antifungal activities (Parameshwarappa et al., 2009).

Molecular and Crystal Structure Analysis

The molecular and crystal structure of similar compounds have been extensively studied. For instance, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide has been characterized through single crystal X-ray diffraction data, revealing details like intermolecular H-bonds and intramolecular π-π interactions (Anuradha et al., 2012).

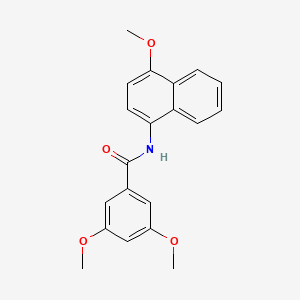

Anti-inflammatory and Analgesic Properties

Research has explored the potential of coumarinyl amides in medical applications, particularly their anti-inflammatory and analgesic activities. In vivo studies have demonstrated significant effects, such as edema protection and analgesic activity, in animal models (Ronad et al., 2008).

Antioxidant and Enzyme Inhibitory Activities

Novel coumarin derivatives have been studied for their inhibitory effects on certain enzymes and antioxidant properties. For instance, some derivatives have shown inhibitory activity against carbonic anhydrase enzymes and exhibited significant antioxidant capacities (Kurt et al., 2016).

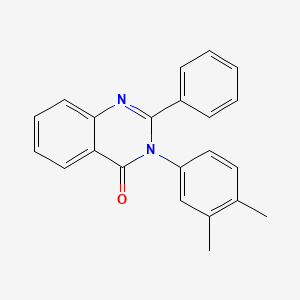

Synthesis and Characterization of Derivatives

Various studies have focused on the synthesis and characterization of new derivatives based on the coumarin structure, leading to the discovery of compounds with potential pharmacological applications. For example, the synthesis of Schiff base metal complexes using coumarin derivatives has been reported, indicating potential use as catalysts in chemical reactions (Youssef et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-methoxy-N-(4-methyl-2-oxochromen-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11-9-17(20)23-16-10-12(7-8-13(11)16)19-18(21)14-5-3-4-6-15(14)22-2/h3-10H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEUUNZKRKEIHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667620 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5502116.png)

![8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)

![1-({3-[2-(trifluoromethoxy)phenyl]-5-isoxazolyl}methyl)-3-azepanamine dihydrochloride](/img/structure/B5502130.png)

![N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5502148.png)

![methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)

![2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)